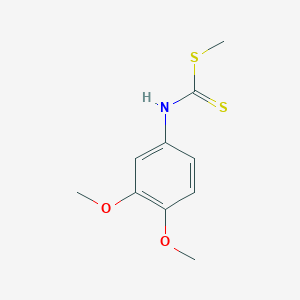
methyl (3,4-dimethoxyphenyl)dithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3,4-dimethoxyphenyl)dithiocarbamate, also known as Metam-sodium, is a widely used soil fumigant in agriculture. It is a highly effective pesticide that is used to control soil-borne pests and diseases in crops such as potatoes, tomatoes, strawberries, and ornamental plants. Metam-sodium is a water-soluble compound that is easily absorbed by plant roots and can penetrate the soil to a depth of several feet. In
作用機序
Methyl (3,4-dimethoxyphenyl)dithiocarbamate works by inhibiting the activity of enzymes involved in cellular respiration in soil-borne pests and diseases. This leads to the accumulation of toxic metabolites that ultimately result in the death of the organism. methyl (3,4-dimethoxyphenyl)dithiocarbamate is also effective against weed seeds and soil-borne pathogens such as fungi, bacteria, and nematodes.
Biochemical and Physiological Effects:
methyl (3,4-dimethoxyphenyl)dithiocarbamate can have adverse effects on human health and the environment. Exposure to methyl (3,4-dimethoxyphenyl)dithiocarbamate can cause irritation of the skin, eyes, and respiratory system. Long-term exposure can lead to more serious health effects such as neurological damage, liver and kidney damage, and cancer. methyl (3,4-dimethoxyphenyl)dithiocarbamate can also have negative impacts on non-target organisms such as earthworms, beneficial insects, and soil microorganisms.
実験室実験の利点と制限
Methyl (3,4-dimethoxyphenyl)dithiocarbamate is a highly effective soil fumigant that can control a wide range of soil-borne pests and diseases. It is also relatively inexpensive and easy to apply. However, the use of methyl (3,4-dimethoxyphenyl)dithiocarbamate is associated with several limitations. It can have negative impacts on human health and the environment, and it can also lead to the development of pesticide-resistant pests and diseases.
将来の方向性
Future research on methyl (3,4-dimethoxyphenyl)dithiocarbamate should focus on developing safer and more sustainable alternatives to this pesticide. This could include the development of biological control methods, such as the use of beneficial microorganisms and natural predators, as well as the use of crop rotation and other cultural practices to reduce soil-borne pests and diseases. Additionally, future research should also focus on improving our understanding of the environmental fate and transport of methyl (3,4-dimethoxyphenyl)dithiocarbamate, as well as its potential impacts on human health and the environment.
合成法
Methyl (3,4-dimethoxyphenyl)dithiocarbamate is synthesized from the reaction between carbon disulfide, methylamine, and 3,4-dimethoxyaniline. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow to brown liquid that is highly soluble in water.
科学的研究の応用
Methyl (3,4-dimethoxyphenyl)dithiocarbamate has been extensively studied for its pesticidal properties and its potential impact on human health and the environment. Scientific research has focused on the effectiveness of methyl (3,4-dimethoxyphenyl)dithiocarbamate as a soil fumigant, its persistence in the soil, and its potential for leaching into groundwater. Studies have also been conducted to evaluate the impact of methyl (3,4-dimethoxyphenyl)dithiocarbamate on non-target organisms such as earthworms, beneficial insects, and soil microorganisms.
特性
IUPAC Name |
methyl N-(3,4-dimethoxyphenyl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-12-8-5-4-7(6-9(8)13-2)11-10(14)15-3/h4-6H,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMUREXLSZHDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dimethoxyphenyldithiocarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


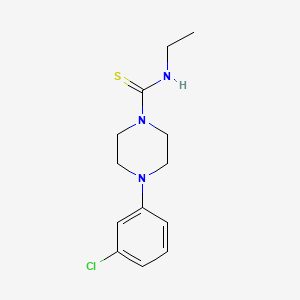
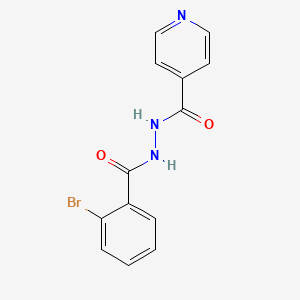
![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)
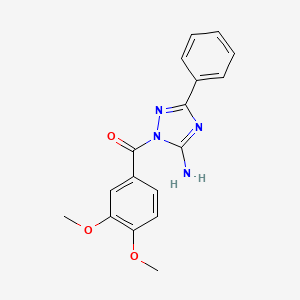
![ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)

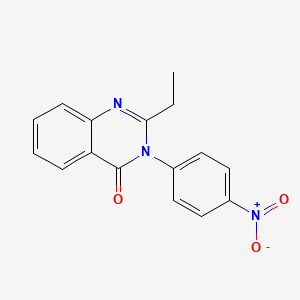

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)